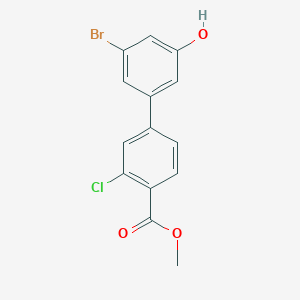
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (3-B5-C4-MCPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol derivative with the molecular formula C13H10BrClO3. This compound is used in many lab experiments due to its stability and low toxicity, as well as its ability to act as a catalyst or reactant in various biochemical and physiological processes.
Mechanism of Action
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in many biochemical and physiological processes. It is believed to act by forming a complex with the substrate, which then undergoes a series of reactions that lead to the desired product. It is also believed to act as an electron transfer agent, which helps to facilitate the transfer of electrons between two molecules.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, which can prevent the oxidation of other molecules. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been found to have neuroprotective effects, which can help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages when used in lab experiments. It is a stable compound, which means that it does not react with other molecules easily. It is also non-toxic and has low volatility, making it safe to handle in the lab. However, it is important to note that 3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for 3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. One potential direction is to explore its use in drug delivery systems, as it could be used to target specific cells or tissues with therapeutic agents. Additionally, it could be used as a catalyst in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, further research could be conducted on its biochemical and physiological effects, with the aim of understanding its potential therapeutic applications.
Synthesis Methods
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized through a multi-step process. The first step is the reaction of 4-methoxycarbonylphenol with bromine to form 3-bromo-4-methoxycarbonylphenol. This intermediate is then reacted with 3-chloro-4-methoxycarbonylphenol to form 3-bromo-5-(3-chloro-4-methoxycarbonylphenol)phenol. Finally, the product is purified by recrystallization to obtain a 95% pure sample.
Scientific Research Applications
3-Bromo-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is widely used in scientific research due to its low toxicity and stability. It is used in the synthesis of various compounds, such as polymers, pharmaceuticals, and agrochemicals. It is also used as a catalyst in organic reactions. In addition, it is used as a reactant in the synthesis of various compounds, such as dyes, pigments, and fragrances.
properties
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGFGZGFSMEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686477 |
Source


|
| Record name | Methyl 3'-bromo-3-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-06-4 |
Source


|
| Record name | Methyl 3'-bromo-3-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


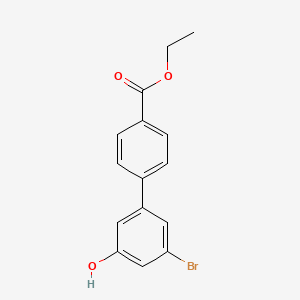
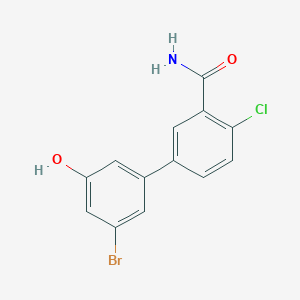


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
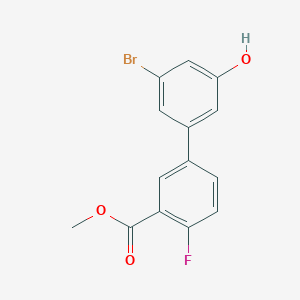


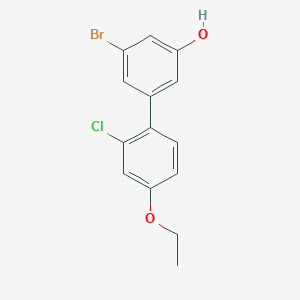

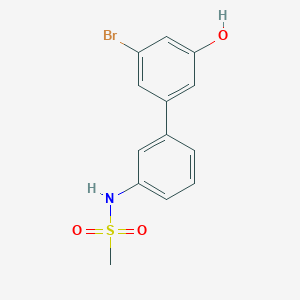
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
